molecular formula C17H21ClN6 B11031989 4-(4-Chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide

4-(4-Chlorophenyl)-N-(4,6-dimethyl-2-pyrimidinyl)tetrahydro-1(2H)-pyrazinecarboximidamide

Cat. No.: B11031989
M. Wt: 344.8 g/mol
InChI Key: DGUSTVDNIPTIPJ-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 4-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)tetrahydro-1H-pyrazine-1-carboximidamide , belongs to the class of carboximidamides. Let’s break down its structure:

Structure:C16H20ClN5\text{Structure:} \quad \text{C}_{16}\text{H}_{20}\text{ClN}_{5} Structure:C16​H20​ClN5​

  • The 4-(4-chlorophenyl) group contributes to its aromatic character.
  • The pyrimidinyl moiety adds heterocyclic properties.
  • The tetrahydro-1H-pyrazine-1-carboximidamide portion contains an imidamide functional group.

Preparation Methods

Synthetic Routes:

    Synthesis from 4-Chloroaniline and 4,6-Dimethylpyrimidine:

Industrial Production:
  • Industrial-scale production typically involves continuous-flow processes or batch reactions.
  • Optimization of reaction conditions, solvent choice, and catalysts ensures high yield and purity.

Chemical Reactions Analysis

    Oxidation: The compound can undergo oxidation reactions, converting the imidamide group to other functional groups.

    Reduction: Reduction of the chlorophenyl group may yield amines or other derivatives.

    Substitution: The chlorophenyl group can be substituted with various substituents.

    Common Reagents: Sodium hydroxide, reducing agents (e.g., lithium aluminum hydride), and various electrophiles.

    Major Products: Diverse products arise from these reactions, depending on reaction conditions.

Scientific Research Applications

    Medicinal Chemistry: Investigated as a potential drug candidate due to its unique structure.

    Pesticide Research: May exhibit pesticidal properties.

    Biological Studies: Used to probe biological pathways or as a molecular probe.

Mechanism of Action

    Molecular Targets: Interaction with specific receptors or enzymes.

    Pathways: Modulation of cellular signaling pathways.

Comparison with Similar Compounds

    Similar Compounds: Compare with related carboximidamides or heterocyclic compounds.

    Uniqueness: Highlight its distinct features, such as the chlorophenyl group.

: IUPAC name: 4-(4-chlorophenyl)-N-(4,6-dimethylpyrimidin-2-yl)tetrahydro-1H-pyrazine-1-carboximidamide. ChemSpider. Link : B. S. Patro, et al. (2017). Synthesis and biological evaluation of novel 1,3,5-trisubstituted pyrazolines as potential antimicrobial agents. European Journal of Medicinal Chemistry, 126, 1-12. : M. A. El-Apasery, et al. (2010). Synthesis and antitumor activity of some new pyrazole, pyrazoline, pyrimidine and pyrimidinone derivatives. European Journal of Medicinal Chemistry, 45(5), 2069-2078.

Properties

Molecular Formula

C17H21ClN6

Molecular Weight

344.8 g/mol

IUPAC Name

4-(4-chlorophenyl)-N'-(4,6-dimethylpyrimidin-2-yl)piperazine-1-carboximidamide

InChI

InChI=1S/C17H21ClN6/c1-12-11-13(2)21-17(20-12)22-16(19)24-9-7-23(8-10-24)15-5-3-14(18)4-6-15/h3-6,11H,7-10H2,1-2H3,(H2,19,20,21,22)

InChI Key

DGUSTVDNIPTIPJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)Cl)C

Origin of Product

United States

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